molecular formula C27H19ClFNO4 B11394078 N-(2-chlorobenzyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetamide

N-(2-chlorobenzyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetamide

Cat. No.: B11394078
M. Wt: 475.9 g/mol
InChI Key: UHECLYWQEXIPJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-CHLOROPHENYL)METHYL]-2-[3-(4-FLUOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furochromenyl core, which is a fused ring system containing both furan and chromene moieties. The presence of chlorophenyl and fluorophenyl groups adds to its structural diversity and potential biological activity.

Preparation Methods

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-[3-(4-FLUOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the furochromenyl core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorophenyl and fluorophenyl groups: These groups can be introduced via substitution reactions using chlorophenyl and fluorophenyl reagents.

    Acetamide formation: The final step involves the formation of the acetamide group through condensation reactions with acetic anhydride or similar reagents.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

N-[(2-CHLOROPHENYL)METHYL]-2-[3-(4-FLUOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound may exhibit biological activity, making it a candidate for studies related to enzyme inhibition, receptor binding, or cellular assays.

    Medicine: Due to its structural features, it may have potential as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-[3-(4-FLUOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDE would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The pathways involved would vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to N-[(2-CHLOROPHENYL)METHYL]-2-[3-(4-FLUOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDE include other furochromenyl derivatives and compounds with similar functional groups. These compounds may share some chemical and biological properties but differ in their specific activities and applications. The uniqueness of N-[(2-CHLOROPHENYL)METHYL]-2-[3-(4-FLUOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDE lies in its specific combination of functional groups and the resulting properties.

Properties

Molecular Formula

C27H19ClFNO4

Molecular Weight

475.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-(4-fluorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetamide

InChI

InChI=1S/C27H19ClFNO4/c1-15-19-10-21-22(16-6-8-18(29)9-7-16)14-33-24(21)12-25(19)34-27(32)20(15)11-26(31)30-13-17-4-2-3-5-23(17)28/h2-10,12,14H,11,13H2,1H3,(H,30,31)

InChI Key

UHECLYWQEXIPJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CC(=O)NCC5=CC=CC=C5Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.